molecular formula C10H14ClNO B13048334 (1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

Cat. No.: B13048334
M. Wt: 199.68 g/mol
InChI Key: HKFFNDYCESEXKQ-XVKPBYJWSA-N
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Description

(1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a stereospecific configuration (1R,2S) and a substituted phenyl ring (4-chloro-3-methyl).

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1

InChI Key

HKFFNDYCESEXKQ-XVKPBYJWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H]([C@H](C)O)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Approach

The synthesis of (1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL typically begins with commercially available aromatic aldehydes, specifically 4-chloro-3-methylbenzaldehyde, which serves as the aromatic core precursor. The key challenge is installing the amino and hydroxyl groups with the correct stereochemistry at the 1 and 2 positions of the propan chain.

Asymmetric Synthesis and Chiral Center Formation

The compound’s chiral centers are introduced via asymmetric synthesis techniques. These commonly involve:

  • Chiral Catalysts or Reagents: Utilizing chiral catalysts (such as chiral ligands with transition metals) or chiral auxiliaries to induce stereoselectivity during the formation of the amino alcohol moiety.
  • Asymmetric Aminohydroxylation or Reduction: Methods such as asymmetric aminohydroxylation of the corresponding olefin or stereoselective reduction of keto intermediates are employed to establish the (1R,2S) configuration.
  • Enantioselective Addition Reactions: Addition of amine nucleophiles to chiral epoxides or aldehydes under controlled conditions to favor the desired stereoisomer.

These methods ensure high enantiomeric excess and control over stereochemistry, which is critical for biological activity and pharmaceutical relevance.

Representative Synthetic Route

A typical synthetic sequence involves:

Step Description Reagents/Conditions Outcome
1 Starting from 4-chloro-3-methylbenzaldehyde Commercially available aldehyde Aromatic aldehyde intermediate
2 Formation of chiral intermediate via asymmetric addition Chiral catalyst or chiral auxiliary, amine source Stereoselective formation of amino alcohol framework
3 Reduction or aminohydroxylation Selective reducing agents or aminohydroxylation reagents Introduction of hydroxyl and amino groups with stereocontrol
4 Purification Chromatography, crystallization Isolation of this compound with high purity

Purification and Crystallization

Purification steps are crucial to obtain the compound in a pure form suitable for research or pharmaceutical use. Techniques include:

  • Preparative Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate stereoisomers and remove impurities.
  • Crystallization: Controlled crystallization from inert solvents such as heptane, ethanol-water mixtures, or ethyl acetate under defined temperature conditions (20–120 °C, preferably 40–60 °C) is employed to obtain the compound in a specific polymorphic form, enhancing stability and purity.

Industrial and Research Scale Considerations

  • Continuous Flow Synthesis: For industrial scale, continuous flow reactors are sometimes used to optimize reaction time, yield, and stereoselectivity.
  • Reaction Optimization: Parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and enantiomeric excess.
  • Safety and Handling: Due to the presence of amino and hydroxyl groups, reaction conditions are controlled to avoid side reactions such as oxidation or racemization.

Summary Table of Preparation Methods

Preparation Aspect Description Key Details
Starting Material 4-chloro-3-methylbenzaldehyde Commercially available aromatic aldehyde
Chiral Induction Asymmetric synthesis using chiral catalysts or auxiliaries Ensures (1R,2S) stereochemistry
Key Reactions Aminohydroxylation, stereoselective reduction, enantioselective addition Introduces amino and hydroxyl groups
Purification RP-HPLC, crystallization Use of inert solvents and temperature control
Industrial Techniques Continuous flow reactors, reaction parameter optimization Enhances yield and purity
Polymorph Control Crystallization from solvents like heptane, ethanol-water Controls solid-state form and stability

Research Findings and Variations

  • Studies have shown that the stereochemistry of the amino alcohol significantly affects biological activity; thus, methods emphasize stereoselectivity.
  • Variations in catalyst type and reaction conditions can lead to different yields and enantiomeric excesses, highlighting the importance of method optimization.
  • Crystallization protocols have been developed to control polymorphism, which is critical for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The aromatic chlorine can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: NaOCH3, NaOEt, and other nucleophiles under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Potential
The compound has been studied for its potential as a pharmacological agent. Its structural similarity to known drug candidates allows for exploration in:

  • Antidepressants : Research indicates that compounds with similar structures may exhibit activity against depression by modulating neurotransmitter systems.
  • Anticancer Agents : The presence of the chloro and amino groups may contribute to interactions with biological targets involved in cancer pathways, potentially leading to the development of novel anticancer therapies.

Case Studies
Several studies have highlighted the potential of similar compounds in treating neurological disorders and cancers. For instance, compounds that interact with serotonin receptors have shown promise in clinical trials for depression, suggesting that (1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL could be further investigated in this context.

Agrochemicals

Pesticide Development
The compound's structure suggests it may be useful in developing new agrochemicals. Specifically, its ability to interact with biological systems makes it a candidate for:

  • Herbicides : Targeting specific enzymes in plant metabolism to inhibit growth.
  • Insecticides : Disrupting neural pathways in pests, leading to effective pest control.

Environmental Impact Studies
Research into similar compounds has shown varying degrees of environmental persistence and toxicity. Studies examining the degradation pathways of related chlorinated compounds can inform the ecological safety of using this compound in agricultural settings.

Biochemical Tools

Research Applications
As a biochemical tool, this compound can be utilized in:

  • Enzyme Inhibition Studies : Investigating how this compound interacts with specific enzymes could provide insights into metabolic pathways.
  • Labeling Studies : Its unique structure allows it to be used as a tracer or marker in biochemical assays.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites, while the chlorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of amino propanol derivatives are heavily influenced by substituents on the phenyl ring. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications
(1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL 4-chloro-3-methyl C₁₀H₁₃ClNO 201.67 (calculated) Potential TNF-α modulation*
(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol (hydrochloride) 3-methoxy C₁₀H₁₄ClNO₂ 235.68 Intermediate for TNF-α inhibitors
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(trifluoromethylthio) C₁₀H₁₂F₃NOS 265.27 High lipophilicity (CF₃S group)
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl) C₁₃H₂₁NO 207.31 Steric bulk for receptor binding
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-chloro-4-(trifluoromethyl) C₁₀H₁₁ClF₃NO 253.65 Enhanced metabolic stability
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol 4-iodo, 3-fluoro C₉H₁₁FINO 295.09 Halogen-rich for imaging probes

*Inferred based on structural similarity to TNF-α inhibitor intermediates .

Key Differences in Physicochemical Properties

  • Lipophilicity : The trifluoromethylthio (CF₃S) group in significantly increases lipophilicity compared to the chloro-methyl substituent in the target compound. This enhances membrane permeability but may reduce aqueous solubility.
  • Electron-Withdrawing Effects : Chloro and trifluoromethyl groups (e.g., ) increase electrophilicity, which may influence metabolic stability or reactivity in synthesis.

Limitations and Data Gaps

  • Target Compound Data: Direct pharmacological or synthetic data for this compound are absent in the evidence, necessitating extrapolation from analogs.
  • Specifications : Parameters like solubility, melting point, and bioactivity are unavailable for most compounds (e.g., ).

Biological Activity

(1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is a chiral compound with significant potential in pharmacology due to its unique structural features, including an amino group, a hydroxyl group, and a substituted aromatic ring. The compound's molecular formula is C10_{10}H14_{14}ClNO, and it has a molecular weight of approximately 199.68 g/mol. Its stereochemistry contributes to its biological activity, making it a subject of interest in various research areas.

The compound exhibits several physicochemical properties that are relevant to its biological activity:

PropertyValue
Molecular FormulaC10_{10}H14_{14}ClNO
Density1.179 ± 0.06 g/cm³
Boiling Point340.1 ± 37.0 °C
pKa12.50 ± 0.45

These properties suggest that the compound may interact with biological systems in specific ways that warrant further investigation.

Biological Activity

Research into the biological activity of this compound is ongoing, with several studies indicating potential pharmacological effects:

1. Enzymatic Interactions
The compound's interactions with various enzymes have been analyzed in studies profiling numerous chemicals. For instance, it has been noted for its potential as an activator of cholinesterase and other enzymes involved in metabolic pathways .

2. Antioxidant Activity
Preliminary studies suggest that this compound may exhibit antioxidant properties. This is critical as antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases .

3. Antimicrobial Properties
There is emerging evidence that this compound may possess antimicrobial activity, although specific mechanisms and efficacy levels remain to be fully elucidated . Further investigations into its effectiveness against specific pathogens are required.

Case Studies

A review of literature reveals several case studies where this compound was tested:

  • Study on Enzyme Activation : In a comprehensive analysis involving 976 chemicals, this compound was identified as an active compound in enzymatic assays related to cholinesterase and cytochrome P450 enzymes .
  • Antioxidant Testing : In comparative studies assessing antioxidant activities using DPPH and ABTS assays, compounds structurally similar to this compound showed varying degrees of radical scavenging ability, indicating potential for further exploration in this area .

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